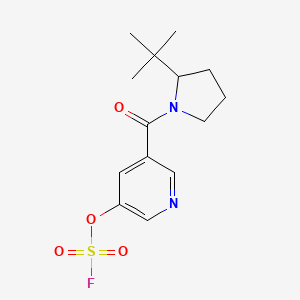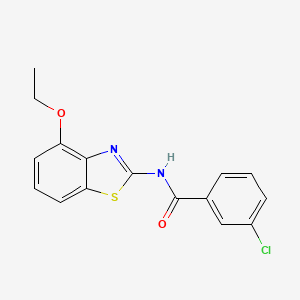![molecular formula C24H26FN5O4S B2794931 1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperazin-1-yl)ethanone CAS No. 1021250-58-7](/img/structure/B2794931.png)
1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of the compound can be deduced from its name, but without specific information or a visual representation, it’s challenging to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions involving this compound are not specified in the retrieved sources .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not available in the retrieved sources .Aplicaciones Científicas De Investigación
Nevertheless, the search revealed various studies involving structurally complex compounds with potential relevance to the scientific research applications of similarly complex molecules. These studies highlight the importance of detailed molecular interactions, synthetic pathways, and potential therapeutic applications of complex compounds, even though they do not directly reference the specific compound . Here are summaries of related findings from the search:
Molecular Interaction Studies : Research on compounds with complex structures, such as cannabinoid receptor antagonists and σ1 receptor antagonists, underscores the importance of understanding molecular interactions for therapeutic applications. These studies involve detailed analyses of conformations, binding interactions, and pharmacophore models to elucidate how specific structural features contribute to biological activity (J. Shim et al., 2002; J. Díaz et al., 2020).
Synthesis and Characterization : The synthesis and characterization of novel heterocyclic compounds, including pyrazolo[3,4-b]pyridines and other pyrido fused systems, demonstrate the versatility and utility of specific synthetic methodologies for creating structurally diverse molecules with potential biological activities (C. Almansa et al., 2008).
Antiviral and Antimicrobial Activities : Studies on compounds with antiviral and antimicrobial properties highlight the potential for complex molecules to serve as lead compounds in the development of new therapeutics. These research efforts include the evaluation of cytotoxicity, anti-HSV1, and anti-HAV-MBB activity, providing insights into the broad spectrum of biological effects that complex compounds can exhibit (F. Attaby et al., 2006).
Structural Analysis and Pharmacokinetics : Detailed structural analyses, including Hirshfeld surface analysis and X-ray crystallography, are crucial for understanding the three-dimensional arrangement of atoms within complex molecules. These studies aid in elucidating the mechanisms of action and optimizing the pharmacokinetic properties of potential therapeutic agents (M. Govindhan et al., 2017).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane.
Mode of Action
The compound acts as an activator of GIRK channels . It binds to these channels, causing them to open and allow potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential. The exact binding site and mechanism of action are still under investigation.
Pharmacokinetics
Similar compounds have been shown to displaynanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .
Propiedades
IUPAC Name |
1-[4-[1-(1,1-dioxothiolan-3-yl)-6-(4-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carbonyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN5O4S/c1-15-22-20(24(32)29-10-8-28(9-11-29)16(2)31)13-21(17-3-5-18(25)6-4-17)26-23(22)30(27-15)19-7-12-35(33,34)14-19/h3-6,13,19H,7-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUFAVKTHHUKCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)N4CCN(CC4)C(=O)C)C5CCS(=O)(=O)C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2794853.png)

![1-{[3-(Trifluoromethyl)phenoxy]methyl}-1H-pyrazol-4-amine hydrochloride](/img/structure/B2794855.png)

![5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2794862.png)
![4-Methyl-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyrimidine](/img/structure/B2794864.png)

![4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(neopentyloxy)pyridine](/img/structure/B2794867.png)

![benzo[c][1,2,5]thiadiazol-5-yl(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2794870.png)
